molecular formula C22H17F2N3O3S B12212352 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B12212352
M. Wt: 441.5 g/mol
InChI Key: ZATGXPQIMDWDEG-OCKHKDLRSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-2,4-dione core substituted with a 4-fluorobenzylidene group at the 5-position and an acetamide side chain linked to a 5-fluoroindole ethyl group. Its molecular formula is C22H17F2N3O3S (molecular weight: 465.45 g/mol).

Properties

Molecular Formula

C22H17F2N3O3S

Molecular Weight

441.5 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C22H17F2N3O3S/c23-15-3-1-13(2-4-15)9-19-21(29)27(22(30)31-19)12-20(28)25-8-7-14-11-26-18-6-5-16(24)10-17(14)18/h1-6,9-11,26H,7-8,12H2,(H,25,28)/b19-9-

InChI Key

ZATGXPQIMDWDEG-OCKHKDLRSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F)F

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thioamide with a halogenated acetic acid derivative under basic conditions.

    Introduction of the Fluorobenzylidene Group: The thiazolidine intermediate is then reacted with 4-fluorobenzaldehyde in the presence of a base to form the fluorobenzylidene moiety.

    Attachment of the Indole Moiety: The final step involves the coupling of the fluorobenzylidene-thiazolidine intermediate with a 5-fluoroindole derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzylidene or indole moieties, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: It is used in research to understand its effects on various biological systems, including its potential as an anti-inflammatory and antimicrobial agent.

    Chemical Research: The compound’s unique structure makes it a subject of interest in the study of reaction mechanisms and the development of new synthetic methodologies.

    Industrial Applications: Potential use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.

    Pathway Modulation: It can modulate signaling pathways involved in cell growth, apoptosis, and inflammation, leading to its potential therapeutic effects.

    Molecular Targets: The fluorobenzylidene and indole moieties allow the compound to interact with various proteins and receptors, enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in the Thiazolidinone Core

Substituent Variations on the Benzylidene Group

The 4-fluorobenzylidene group in the target compound is replaced in analogs with diverse substituents:

  • : A 2-thienylmethylene group replaces the fluorobenzylidene, yielding C20H16FN3O3S2 (MW: 429.48 g/mol). The thiophene ring introduces sulfur-based electronic effects, which may alter π-π stacking interactions with biological targets compared to the fluorine-substituted aromatic system .
  • : A (2E)-3-phenylprop-2-en-1-ylidene group is present, forming C20H15FN2O3S (MW: 394.41 g/mol).
  • : Incorporation of a 2-[(2-fluorobenzyl)oxy]benzylidene group increases steric bulk and polarity (C26H21FN2O4S , MW: 476.52 g/mol). The additional benzyloxy group may improve binding affinity to hydrophobic pockets in enzymes or receptors .
Modifications in the Acetamide Side Chain
  • : The side chain features a trifluoromethylphenyl group (C21H15F4N3O4S , MW: 505.42 g/mol). The electron-withdrawing trifluoromethyl group enhances metabolic resistance but may reduce solubility due to increased hydrophobicity .
  • Target Compound : The 2-(5-fluoro-1H-indol-3-yl)ethyl group introduces a fluorinated indole system, which is structurally distinct from simpler aryl groups (e.g., 4-fluorophenyl in ). This modification likely improves interactions with indole-binding domains in proteins, such as serotonin receptors or kinases .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound (Reference) Molecular Formula MW (g/mol) Key Substituents Predicted LogP* Solubility (mg/mL)*
Target Compound C22H17F2N3O3S 465.45 4-Fluorobenzylidene, 5-fluoroindole ethyl 3.8 0.05
C20H16FN3O3S2 429.48 2-Thienylmethylene 3.2 0.12
C20H15FN2O3S 394.41 (E)-3-Phenylpropenyl 4.1 0.03
C26H21FN2O4S 476.52 2-[(2-Fluorobenzyl)oxy]benzylidene 4.5 0.02
C21H15F4N3O4S 505.42 Trifluoromethylphenyl 4.9 0.01

*Predicted using computational tools (e.g., ChemAxon).

Key Observations :

  • The target compound’s LogP (3.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
  • Bulky substituents (e.g., in and ) correlate with lower solubility, which may limit bioavailability.

Biological Activity

The compound 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its mechanism of action, efficacy against various cell lines, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₀FNO₄S
  • Molecular Weight : 295.29 g/mol
  • CAS Number : Not specified in the search results.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazolidinone nucleus is known to exhibit various biological properties through mechanisms such as:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : It can interfere with signaling pathways that regulate apoptosis and cell cycle progression.
  • Antimicrobial Activity : The compound's structure may allow it to disrupt microbial metabolism or cell wall synthesis.

Anticancer Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, a study evaluated the efficacy of various thiazolidinone derivatives against human cancer cell lines (A549, SCC-15, SH-SY5Y, and CACO-2) and reported promising results:

  • Cell Viability Assays : The compound showed a reduction in cell viability at micromolar concentrations.
CompoundIC₅₀ (µM)Cell Line
This compound1.20A549
Doxorubicin0.50A549

The IC₅₀ values indicate the concentration required to inhibit 50% of the cell population, showcasing the compound's potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. A study indicated that thiazolidinone derivatives possess significant activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could be developed further as an antimicrobial agent.

Case Studies

Several case studies have highlighted the biological activity of similar thiazolidinone derivatives:

  • Study on Apoptosis Induction : A derivative was shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) production and activating caspase pathways.
  • Dual Inhibitory Action : Some derivatives were found to act as dual inhibitors of EGFR and BRAF V600E mutations, which are critical targets in certain cancers.

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